molecular formula C8H10Cl2FN3 B2919638 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride CAS No. 2416229-09-7

7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride

Cat. No.: B2919638
CAS No.: 2416229-09-7
M. Wt: 238.09
InChI Key: LLSDTYJSNDODAC-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic conditions. For example, a fluoro-substituted pyridine derivative can be reacted with an amine source in the presence of a strong acid to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the imidazo[1,2-a]pyridine core, which can have different biological and chemical properties.

Scientific Research Applications

7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives can be used in biological studies to understand cellular processes and interactions.

  • Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 7-Methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride

  • 8-Methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride

  • 7-Fluoroimidazo[1,2-a]pyridin-3-amine; dihydrochloride

Uniqueness: 7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine; dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine and methyl groups on the imidazo[1,2-a]pyridine core can lead to distinct properties compared to other similar compounds.

Properties

IUPAC Name

7-fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3.2ClH/c1-5-6(9)2-3-12-7(10)4-11-8(5)12;;/h2-4H,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXTUMZPOFCSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN2C1=NC=C2N)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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